3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an imidazo[1,2-a]pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . They play a crucial role in regulating various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction leads to the inhibition of PI3Kα, thereby preventing the phosphorylation of Akt, a serine/threonine kinase . This inhibition disrupts the normal cellular functions regulated by PI3K, such as cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the formation of PIP3, which is a key regulator of the Akt kinase . Akt regulates a variety of cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . Therefore, the inhibition of PI3K disrupts these processes, leading to potential anticancer effects .
Result of Action
The compound exhibits potent inhibitory activity against cancer cell lines such as MCF-7 and Hela . The derivative with a 3-methoxyphenyl moiety exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively . This suggests that the compound could have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
The compound 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions using bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyrimidine core and have similar synthetic routes.
N-(pyridin-2-yl)amides: These compounds also feature an amide linkage and are synthesized using similar oxidative coupling reactions.
Uniqueness
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is unique due to the presence of both methoxy groups and the imidazo[1,2-a]pyrimidine moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Biological Activity
3,5-Dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a complex organic compound notable for its unique structural features, including methoxy groups and an imidazo[1,2-a]pyrimidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O3. The presence of methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine show significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been shown to inhibit cell proliferation with IC50 values in the low micromolar range (1.2–5.3 μM) against breast cancer cells (MCF-7) and others .
- Antioxidant Properties : Compounds with similar structures have also been evaluated for their antioxidant capabilities. Some derivatives exhibited enhanced antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are under investigation, with preliminary data suggesting it may modulate inflammatory pathways effectively .
The precise molecular mechanism by which this compound exerts its biological effects is complex and not fully elucidated. However, it is believed to interact with specific cellular targets involved in cell cycle regulation and apoptosis. The imidazo[1,2-a]pyrimidine structure is known to influence kinase activities and other signaling pathways critical for tumor growth and survival .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antiproliferative Activity : A series of studies on imidazo[1,2-a]pyrimidine derivatives showed varying degrees of antiproliferative activity against different cancer cell lines. Compounds were assessed for their IC50 values, revealing promising candidates for further development .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates. Dosage variations indicated that higher doses resulted in more pronounced effects, suggesting a dose-dependent relationship .
Data Table: Biological Activity Summary
Activity Type | Effect | IC50 Value (μM) | Cell Line/Model |
---|---|---|---|
Antiproliferative | Inhibition of cell growth | 1.2 - 5.3 | MCF-7 (Breast Cancer) |
Antioxidant | Scavenging free radicals | N/A | Various Cell Lines |
Anti-inflammatory | Modulation of inflammatory markers | N/A | In Vitro/In Vivo Models |
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-20(25-22-23-8-5-9-26(14)22)15-6-4-7-17(10-15)24-21(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNFVFKXRVBPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.